molecular formula C12H19NO4 B13070311 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid

Cat. No.: B13070311
M. Wt: 241.28 g/mol
InChI Key: RTYQTTRWKDSFCX-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is a synthetic organic compound with the molecular formula C12H19NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Alkyne Introduction: The alkyne group is introduced through a coupling reaction, often using reagents like propargyl bromide and a base such as potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The alkyne group can be reduced to alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), sodium periodate (NaIO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Various Boc-protected amino acid derivatives

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of peptides and peptidomimetics for studying protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is primarily related to its ability to undergo various chemical transformations. The Boc-protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The alkyne group serves as a versatile handle for further functionalization, enabling the synthesis of diverse derivatives with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}pent-4-ynoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}hept-6-enoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid is unique due to the presence of both the Boc-protected amino group and the alkyne functionality. This combination allows for selective reactions and diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-5-ynoic acid

InChI

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,7-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

RTYQTTRWKDSFCX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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